molecular formula C8H9BrN2O B1274870 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide CAS No. 349121-05-7

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide

Cat. No. B1274870
M. Wt: 229.07 g/mol
InChI Key: MUPNOGQYWBUGKX-UHFFFAOYSA-N
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Description

The compound 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It is related to various synthesized compounds that have been studied for their potential applications in chemical synthesis and pharmaceuticals. The compound is characterized by the presence of a bromo group and an acetamide group attached to a pyridine ring, which is methylated at the 6-position.

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which are structurally related to 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide, has been achieved from α-bromoketones and 2-aminopyridine. The process involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene under mild and metal-free conditions . This method provides a chemodivergent pathway to synthesize N-(pyridin-2-yl)amides, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative, has been characterized by spectroscopic methods. X-ray crystallography has been used to confirm the structure of several new compounds obtained through synthetic routes . These methods are crucial for determining the precise molecular structure of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide and ensuring the integrity of the synthesis process.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their oxidation with various oxidants like peracetic acid, m-chloroperbenzoic acid, and OXONE. These reactions have been found to generate multiple products, the amounts of which vary depending on the oxidant and reaction conditions . Understanding these reactivity channels is essential for predicting and controlling the reactions involving 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide are not detailed in the provided papers, the properties of related compounds can offer insights. For instance, the bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones to obtain 6-Bromomethyl-substituted derivatives provides a basis for further chemical transformations . These derivatives can react with various nucleophiles, which suggests that 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide may also exhibit similar reactivity patterns. The physical properties such as solubility, melting point, and stability would be influenced by the presence of the bromo and acetamide groups and can be inferred from analogous compounds.

Scientific Research Applications

Coordination Chemistry and Crystal Structures

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide and its derivatives are pivotal in coordination chemistry, especially for modifying ligand properties. A study demonstrated the synthesis and characterization of copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands. These complexes exhibit unique structural configurations and coordination geometries influenced by steric hindrance and substituent effects, highlighting their potential in crystallography and materials science (Smolentsev, 2017).

Synthesis and Antimicrobial Activities

The compound and its variants play a significant role in synthetic chemistry, forming a basis for the creation of various derivatives with biological activities. Research indicates the synthesis of novel sulphonamide derivatives from 2-bromo-N-(phenylsulfonyl)acetamide, exhibiting noteworthy antimicrobial properties. This underscores the compound's versatility in pharmaceutical and medicinal chemistry (Fahim & Ismael, 2019).

Synthetic Pathways and Chemical Reactivity

The compound also serves as an essential precursor in various synthetic pathways. Studies have detailed the synthesis routes for related acetamide derivatives and explored their reactivity, particularly in oxidation reactions. This knowledge is crucial for developing new synthetic methodologies and understanding the reactivity of similar compounds (Pailloux et al., 2007).

Quantum Mechanical Investigations and Biological Activities

Further, quantum mechanical studies on related pyridine derivatives have been conducted, elucidating their electronic properties and potential applications in various fields, including biology and material science. The biological activities, such as anti-thrombolytic and biofilm inhibition properties, of these derivatives have also been explored, showcasing the compound's relevance in biotechnology and healthcare sectors (Ahmad et al., 2017).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with “2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide”.


Future Directions

The future directions for research or applications of “2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide” are not available in the sources I searched.


Relevant Papers
Unfortunately, I couldn’t find any relevant papers on “2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide”.


properties

IUPAC Name

2-bromo-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPNOGQYWBUGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270963
Record name 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide

CAS RN

349121-05-7
Record name 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349121-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(6-methyl-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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